2-(Morpholin-3-yl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-morpholin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2 |
InChI Key |
XPMSPZZKWFWKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Morpholin 3 Yl Benzo D Oxazole and Its Structural Analogues
Established and Novel Approaches to Benzoxazole (B165842) Ring Construction
The formation of the benzoxazole ring is a cornerstone of synthesizing the target compound. Various methods have been developed, ranging from classical condensation reactions to modern oxidative cyclizations.
Cyclocondensation Reactions Utilizing 2-Aminophenol (B121084) Precursors
The most traditional and widely employed method for constructing the benzoxazole nucleus is the cyclocondensation of 2-aminophenols with a variety of carbonyl-containing compounds. nih.gov This approach is valued for its directness and the availability of starting materials.
Key precursor combinations include:
2-Aminophenols and Carboxylic Acids or their Derivatives: This is a classic approach where 2-aminophenol is reacted with a carboxylic acid, acyl chloride, ester, or amide. mdpi.com The reaction typically requires heat and sometimes a catalyst to facilitate the dehydration and cyclization process.
2-Aminophenols and Aldehydes: Condensation of 2-aminophenols with aldehydes, often facilitated by an acid catalyst or an oxidizing agent, leads to the formation of a Schiff base intermediate, which then undergoes cyclization to the benzoxazole. nih.gov Greener methods have been developed using catalysts like samarium triflate in aqueous media or employing reusable catalysts under solvent-free conditions. nih.govorganic-chemistry.org
2-Aminophenols and β-Diketones: A combination of a Brønsted acid and a copper(I) salt can effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol ring. organic-chemistry.org
The reaction conditions for these cyclocondensation reactions can be varied, with some modern protocols utilizing microwave irradiation or ultrasound to accelerate the reaction and improve yields. nih.gov
Oxidative Cyclization Strategies
Oxidative cyclization offers an alternative route to the benzoxazole core, often starting from precursors that are not 2-aminophenols. These methods can provide access to a diverse range of substituted benzoxazoles. thieme-connect.com
One notable strategy involves the metal-free oxidative cyclization of catechols with amines. thieme-connect.comthieme-connect.com This transformation proceeds through the formation of an ortho-quinone intermediate, followed by cyclization and aromatization. thieme-connect.comthieme-connect.com The choice of oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molecular oxygen, and solvent is crucial for achieving high yields. thieme-connect.comthieme-connect.com Elemental sulfur has also been effectively used as an oxidant in the coupling of o-aminophenols with ketones or alkenes. organic-chemistry.org
Another approach is the oxidative cyclization of phenolic Schiff bases, which can be promoted by reagents like DDQ. nih.gov Additionally, electrochemical methods have been developed for the synthesis of benzoxazoles from anilides, representing a novel approach that utilizes amidyl radical intermediates. rsc.org
Amide Activation and Cyclization Protocols
Recent advancements have focused on the activation of amides to facilitate benzoxazole synthesis. One such method involves the use of triflic anhydride (B1165640) (Tf₂O) to promote the electrophilic activation of tertiary amides, which then react with 2-aminophenols. nih.gov This cascade reaction includes activation of the amide, nucleophilic addition by the 2-aminophenol, intramolecular cyclization, and subsequent elimination to form the benzoxazole ring. nih.gov This protocol is notable for its mild conditions and broad substrate scope. nih.gov
The activation of amides opens up new avenues for creating substituted benzoxazoles by leveraging the versatility of both amide and 2-aminophenol starting materials. nih.gov
Smiles Rearrangement in Benzoxazole Synthesis
The Smiles rearrangement offers a unique intramolecular pathway to form the C-N bond in certain benzoxazole derivatives, particularly 2-aminobenzoxazoles. This rearrangement typically involves the activation of a precursor, such as benzoxazole-2-thiol, with a reagent like chloroacetyl chloride, followed by reaction with an amine. nih.govnih.gov
The proposed mechanism involves an initial S-alkylation of the thiol, followed by a nucleophilic attack of the amine's nitrogen atom on the benzoxazole ring carbon, leading to a spirocyclic intermediate. acs.org Subsequent rearomatization and, if necessary, hydrolysis, yield the N-substituted 2-aminobenzoxazole. acs.org This method provides an efficient, one-pot procedure for accessing these valuable compounds from readily available starting materials. nih.govacs.org
Regiospecific and Stereoselective Installation of the Morpholine (B109124) Moiety at the 2-Position
Attaching the morpholine group specifically at the 2-position of the benzoxazole ring is a critical step in the synthesis of 2-(Morpholin-3-yl)benzo[d]oxazole. This requires precise control over the reaction's regiochemistry and, for the chiral morpholin-3-yl group, its stereochemistry.
Direct Amination and Coupling Techniques
Direct amination of a pre-formed benzoxazole ring at the C2 position is a common strategy. This can be achieved through various coupling reactions. While direct C-H amination of benzoxazoles with primary amines has been reported using copper catalysis and an oxidant, these methods can sometimes require harsh conditions. organic-chemistry.orgacs.org
A more prevalent approach for synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent like cyanogen (B1215507) bromide (BrCN). nih.gov However, the high toxicity of BrCN has led to the development of safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid. nih.govacs.org
For the synthesis of N-substituted 2-aminobenzoxazoles, including those with a morpholine ring, the Smiles rearrangement provides a powerful tool. nih.govacs.org This intramolecular rearrangement allows for the efficient one-pot amination of benzoxazole-2-thiol with various amines, including morpholine derivatives. acs.org Another method involves the reaction of 2-chloroacetamides with 2-aminophenols in the presence of elemental sulfur in water, which can lead to the formation of benzoxazole-2-carboxamides that could potentially be further manipulated to introduce the morpholine moiety. researchgate.net
The table below summarizes the key synthetic approaches for the construction of the benzoxazole ring, a crucial step in the synthesis of the target compound.
| Methodology | Precursors | Key Reagents/Catalysts | Advantages | Reference(s) |
| Cyclocondensation | 2-Aminophenol and Aldehyde | Acid catalyst, Oxidizing agent, Samarium triflate | Direct, Readily available starting materials, Greener options available | nih.gov, organic-chemistry.org, nih.gov |
| Cyclocondensation | 2-Aminophenol and β-Diketone | Brønsted acid, Copper(I) iodide | Tolerates various substituents | organic-chemistry.org |
| Oxidative Cyclization | Catechol and Amine | DDQ, O₂, Elemental sulfur | Access to diverse substitutions, Metal-free options | thieme-connect.com, thieme-connect.com, organic-chemistry.org |
| Amide Activation | Tertiary Amide and 2-Aminophenol | Triflic anhydride (Tf₂O) | Mild conditions, Broad substrate scope | nih.gov |
| Smiles Rearrangement | Benzoxazole-2-thiol and Amine | Chloroacetyl chloride | Efficient, One-pot procedure for 2-aminobenzoxazoles | nih.gov, acs.org, nih.gov |
Strategies for Chiral Morpholine Incorporation
The introduction of a chiral center, as required for a specific enantiomer of this compound, relies predominantly on the use of enantiomerically pure starting materials.
The most direct strategy involves starting with a resolved, chiral morpholine-3-carboxylic acid. This enantiopure acid can then be coupled with 2-aminophenol using standard peptide coupling reagents (e.g., EDCI, HOBt, DMAP) or by converting the acid to a more reactive species like an acid chloride followed by reaction with 2-aminophenol. nih.gov The subsequent cyclization to form the benzoxazole ring would proceed while retaining the stereochemical integrity of the C3 position of the morpholine ring.
Alternatively, asymmetric synthesis of the morpholine ring itself presents a more complex but versatile approach. For instance, asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines using chiral catalysts like tethered Cp*Rh(III)-diamine complexes has been shown to produce chiral 3,4-dihydro-2H-1,4-benzoxazines with high enantiomeric excess (up to 99% ee). researchgate.net While this applies to a benzannulated morpholine, similar catalytic hydrogenation strategies could potentially be adapted for the synthesis of chiral morpholine precursors.
Advancements in Sustainable and Green Synthesis Protocols
In recent years, significant efforts have been directed towards developing environmentally benign protocols for benzoxazole synthesis, focusing on energy efficiency, waste reduction, and the use of non-toxic reagents.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles, often leading to higher yields in significantly shorter reaction times compared to conventional heating. mdpi.com The condensation of 2-aminophenols with carboxylic acids, aldehydes, or other precursors is particularly amenable to microwave heating. ijpbs.comorganic-chemistry.org
For instance, the synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids has been efficiently promoted by Lawesson's reagent under solvent-free microwave conditions. organic-chemistry.org Similarly, a one-pot synthesis of aminomethyl benzimidazoles, structural analogs of the target compound, has been achieved from amino acids and o-phenylenediamines using a household microwave oven, a method that is also applicable to 2-aminophenols and scalable to 10 grams. nih.gov The use of phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol (B145695) under microwave irradiation also provides a green route to various benzoxazole derivatives. jbarbiomed.com
Table 1: Microwave-Assisted Synthesis of Benzoxazole Derivatives
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | Solvent-free, MW | Good | organic-chemistry.org |
| o-Phenylenediamines, Amino Acids | None | MW, Scalable (10g) | N/A | nih.gov |
| 2-Aminophenol, Aldehydes | PIFA | Ethanol, MW | High | jbarbiomed.com |
| 2-Aminophenols, Aldehydes | [CholineCl][oxalic acid] | Solvent-free, MW | Good to Excellent | mdpi.com |
Ultrasound-Assisted Synthetic Approaches
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazole synthesis. Ultrasonic irradiation enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully used for the synthesis of benzoxazole derivatives from o-aminophenol analogs and aldehydes using a reusable Indion 190 resin catalyst in ethanol. ias.ac.in The reaction tolerates a wide array of functional groups and proceeds efficiently. ias.ac.in
A notable development is the use of a magnetic nanoparticle-supported ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation. nih.gov This method allows for the condensation of 2-aminophenols and aromatic aldehydes at 70 °C in just 30 minutes, with the catalyst being easily recoverable using a magnet for several cycles without significant loss of activity. nih.gov The protocol was successfully scaled up to a 10 mmol scale. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Aminocardanol, Aldehydes | Indion 190 Resin | Ethanol, US, 20-50°C | Good to Excellent | ias.ac.inias.ac.in |
| 2-Aminophenol, Aldehydes | LAIL@MNP | Solvent-free, US, 70°C, 30 min | Up to 90% | nih.gov |
| Azo-linked Salicylic Acids, 2-Amino-4-chlorophenol | None | Ethanol, US, RT | High | researchgate.net |
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions by grinding or milling, offers a solvent-free and often highly efficient synthetic route. researchgate.net This technique is increasingly recognized as a prominent green chemistry tool. The synthesis of benzoxazoles has been achieved through mechanochemical methods, for example, by reacting o-hydroxyanilines with isothiocyanates to yield 2-anilino derivatives. rsc.org
More complex N-heterocyclic carbene (NHC) precursors have been synthesized using planetary ball milling, demonstrating the power of mechanochemistry to create sophisticated molecules. rsc.orgresearchgate.net While specific applications to this compound are not reported, the general success of mechanochemical methods for other heterocycles suggests its potential applicability, likely by milling 2-aminophenol with a solid derivative of morpholine-3-carboxylic acid and a suitable solid catalyst. rsc.org
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as green reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. mdpi.commdpi.com
The synthesis of 2-aminobenzoxazoles has been achieved through the direct oxidative amination of benzoxazoles using morpholine in the presence of an ionic liquid catalyst, 1-butylpyridinium (B1220074) iodide ([BPy]I), at room temperature. mdpi.comresearchgate.net This method is metal-free and the IL can be recycled. mdpi.com Heterogeneous catalysts, such as a Brønsted acidic ionic liquid gel, have been used for the solvent-free synthesis of benzoxazoles from 2-aminophenol and aldehydes at 130 °C, offering high yields and easy catalyst recovery. nih.govrsc.org
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), represent a greener and cheaper alternative to traditional ILs. scielo.brresearchgate.net A DES formed from choline chloride and oxalic acid has been shown to effectively catalyze the microwave-assisted synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. mdpi.com The DES not only acts as a catalyst but also facilitates efficient microwave heating. mdpi.com Amino acid-based DESs are also emerging as promising, biodegradable solvent systems for various chemical transformations. scielo.brmdpi.comnih.gov
Table 3: IL and DES in Benzoxazole Synthesis
| Method | Catalyst/Solvent | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Direct Amination | [BPy]I (IL) | Benzoxazole, Morpholine | RT, CH₃CN | 94% | mdpi.com |
| Condensation | Brønsted Acidic IL Gel | 2-Aminophenol, Aldehydes | 130°C, Solvent-free | 85-98% | nih.govrsc.org |
| MW-Assisted Condensation | [CholineCl][oxalic acid] (DES) | 2-Aminophenols, Aldehydes | MW, Solvent-free | Good-Excellent | mdpi.com |
| Condensation | LAIL@MNP (Supported IL) | 2-Aminophenol, Aldehydes | US, 70°C, Solvent-free | Up to 90% | nih.gov |
Optimization of Reaction Conditions and Scale-Up Considerations
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability and sustainability of a synthetic process. For benzoxazole synthesis, key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
In microwave-assisted syntheses, optimization often involves adjusting the power and irradiation time. mdpi.com For catalyst-driven reactions, the catalyst loading is a critical factor. For example, in the synthesis of 2-phenylbenzoxazole (B188899) using a magnetic nanoparticle-supported ionic liquid (LAIL@MNP), the optimal catalyst loading was determined to be 4.0 mg for a 1.0 mmol scale reaction. nih.gov
The scalability of a synthetic protocol is a key indicator of its practical utility. Several green methods for benzoxazole synthesis have demonstrated good scalability. The LAIL@MNP-catalyzed, ultrasound-assisted synthesis of 2-phenylbenzoxazole was successfully scaled from 1.0 mmol to 10 mmol with only a slight decrease in yield (from 82% to 75%), showcasing its potential for larger-scale production. nih.gov Similarly, a microwave-assisted one-pot synthesis of aminomethyl benzimidazoles from amino acids was scaled up to 10 grams in a standard household microwave, highlighting the feasibility of this technology for producing significant quantities of material. nih.gov A method for synthesizing 2-substituted benzoxazoles from tertiary amides was also demonstrated on a gram scale, yielding a comparable outcome to the small-scale reaction. mdpi.comresearchgate.net These examples underscore that modern, sustainable synthetic methods can be effectively optimized and scaled for practical applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Morpholin 3 Yl Benzo D Oxazole
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyipb.pt
High-Resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like 2-(Morpholin-3-yl)benzo[d]oxazole. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms. mdpi.com
Proton (¹H) NMR Spectroscopy for Connectivity and Proton Environment Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the benzoxazole (B165842) ring and the morpholine (B109124) ring. The four aromatic protons of the benzoxazole moiety would typically appear in the downfield region (approximately 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their relative positions and coupling to adjacent protons. The protons of the morpholine ring would be found in the more shielded, upfield region. The unique proton at the 3-position of the morpholine ring, being attached to a carbon adjacent to both an oxygen and a nitrogen atom and the benzoxazole ring, would have a characteristic chemical shift. The remaining morpholine protons on carbons 2, 5, and 6 would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. For this compound, this would include the carbons of the benzoxazole core and the four distinct carbons of the morpholine ring. The carbon atom at the 2-position of the benzoxazole ring, bonded to the morpholinyl substituent, would have a characteristic chemical shift. Similarly, the carbons of the benzene (B151609) ring and the morpholine ring would appear at predictable chemical shift ranges, confirming the carbon skeleton of the molecule. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. ipb.pt
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to one another within the benzoxazole and morpholine ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the connection between the C3 of the morpholine ring and the C2 of the benzoxazole ring, a key structural feature of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysisresearchgate.net
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. In a high-resolution mass spectrometry (HRMS) experiment, this compound would be expected to show a molecular ion peak ([M]+ or protonated molecule [M+H]+) corresponding to its exact molecular formula (C₁₁H₁₂N₂O₂). The fragmentation pattern would likely involve the characteristic cleavage of the morpholine and benzoxazole rings, providing further evidence for the proposed structure. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identificationnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=N stretching of the oxazole (B20620) ring. nih.gov
Aromatic C=C stretching from the benzene ring. nih.gov
C-O-C stretching from the ether linkages in both the oxazole and morpholine rings.
N-H stretching if the morpholine nitrogen is not substituted.
Aromatic and aliphatic C-H stretching. mdpi.com
Structure Activity Relationship Sar Studies of 2 Morpholin 3 Yl Benzo D Oxazole Analogues
Systematic Modifications of the Benzoxazole (B165842) Ring System and their Effects on Biological Interactions
The benzoxazole nucleus is a versatile scaffold that has been extensively explored in drug discovery. nih.govjocpr.com Modifications to this ring system, particularly at the benzene (B151609) moiety and the 2-position, have been shown to significantly influence the biological activity of its derivatives.
Substituent Effects at the Benzene Moiety of Benzoxazole
The nature and position of substituents on the benzene portion of the benzoxazole ring play a crucial role in modulating the biological activity of these compounds. Research has shown that both electron-donating and electron-withdrawing groups can have a profound impact on the potency and selectivity of these analogues.
For instance, in a series of 2-arylbenzoxazole derivatives, it was observed that the introduction of a methoxy (B1213986) group at position 3 of the phenyl ring generally led to higher antiproliferative activity. researchgate.net Furthermore, derivatives with a morpholine (B109124) or an N,N-diethyl group at position 4 of the phenyl ring demonstrated enhanced activity. researchgate.net In another study, the presence of a 4-methoxyphenyl (B3050149) substituent on a benzoxazole derivative resulted in potent antibacterial activity. ijpbs.com
The table below summarizes the effects of various substituents on the benzene moiety of benzoxazole analogues and their corresponding biological activities.
| Substituent | Position | Biological Activity | Reference |
| Methoxy | 3 | Increased antiproliferative activity | researchgate.net |
| Morpholine | 4 | Increased antiproliferative activity | researchgate.net |
| N,N-diethyl | 4 | Increased antiproliferative activity | researchgate.net |
| 4-Methoxyphenyl | - | Potent antibacterial activity | ijpbs.com |
Exploration of Variations at the 2-Position of the Benzoxazole Ring
Studies on 2-substituted benzoxazoles have demonstrated that this position can tolerate a variety of functional groups, leading to a diverse range of pharmacological activities. nih.gov For example, the introduction of a 2-benzyl substituent has been linked to DNA topoisomerase II inhibition. nih.gov In a separate investigation, a series of 2-arylbenzoxazoles were identified as potential antagonists for the A2A receptor. ebi.ac.uk
The following table highlights some of the variations at the 2-position of the benzoxazole ring and their observed biological outcomes.
| Substituent at 2-Position | Biological Activity | Reference |
| Benzyl | DNA topoisomerase II inhibition | nih.gov |
| Aryl | A2A receptor antagonism | ebi.ac.uk |
| Mercapto-N-(substituted arylidine) carbohydrazide | Antimicrobial activity | ijpbs.com |
Derivatization and Functionalization of the Morpholine Ring and Linker Region
The morpholine ring and the linker connecting it to the benzoxazole core are critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogues. Modifications in this region can significantly impact lipophilicity, polarity, and the potential for bioisosteric replacements.
Investigation of Lipophilicity and Polarity Modulations
The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, including aqueous solubility and metabolic stability. e3s-conferences.org The polarity and lipophilicity of the morpholine ring can be modulated through various chemical strategies to optimize these properties. For example, the introduction of polar substituents on the morpholine ring can enhance aqueous solubility, which is often a desirable trait for drug candidates. Conversely, increasing the lipophilicity of this region can sometimes lead to enhanced cell permeability and target engagement.
Bioisosteric Replacements within the Morpholine Moiety
Bioisosteric replacement of the morpholine ring with other cyclic amines or heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve biological activity. researchgate.netsci-hub.se These replacements can alter the conformation, basicity, and hydrogen bonding patterns of the molecule, leading to different interactions with the biological target. For instance, replacing the morpholine ring with a piperidine (B6355638) or piperazine (B1678402) moiety can lead to significant changes in biological activity. sci-hub.se In some cases, these bioisosteric replacements have resulted in compounds with enhanced potency and improved selectivity. e3s-conferences.org
Impact of Molecular Conformation and Stereochemistry on Structure-Activity Relationships
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For analogues of 2-(Morpholin-3-yl)benzo[d]oxazole, the stereochemistry at the chiral center of the morpholine ring can have a profound impact on their interaction with biological targets.
It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the synthesis and evaluation of enantiomerically pure compounds are often necessary to fully understand their structure-activity relationships. In the context of benzoxazole derivatives, specific stereoisomers have been shown to possess superior activity compared to their racemic mixtures. nih.gov The precise orientation of substituents in three-dimensional space can dictate the binding affinity and efficacy of the molecule at its target receptor or enzyme.
Computational SAR Modeling and Predictive Quantitative Structure-Activity Relationship (QSAR) Analyses
Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, are pivotal in elucidating the SAR of various heterocyclic compounds, including those with benzoxazole and morpholine moieties. These in silico methods provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective analogues.
For instance, in the broader context of benzoxazole derivatives, 3D-QSAR studies employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. These analyses generate predictive models by correlating the 3D steric and electrostatic fields of molecules with their biological activities. For a series of benzoxazole derivatives targeting different cancer cell lines, such as HepG2, HCT-116, and MCF-7, CoMFA and CoMSIA models have been developed. nih.gov These models, validated by their statistical significance (e.g., Rcv² and Rpred² values), produce contour maps that highlight regions where modifications to the chemical structure could enhance activity. nih.gov
While specific QSAR studies focusing solely on this compound analogues are not extensively documented in publicly available research, the principles from related structures can be extrapolated. For example, a study on benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors utilized a validated 3D-QSAR model to guide the design of new inhibitors. nih.gov This approach, combined with scaffold hopping, allowed for the prediction of inhibitory potency (pIC₅₀) for newly designed molecules. nih.gov Molecular docking is then often used to corroborate the QSAR findings by visualizing the binding modes of the designed compounds within the active site of the target protein. nih.gov
The general workflow for such computational studies involves:
Dataset Preparation: A series of analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common substructure or a template molecule with high activity.
QSAR Model Generation: CoMFA and CoMSIA are used to derive correlations between the molecular fields and biological activity, resulting in statistically validated QSAR models.
Contour Map Analysis: The graphical output of the QSAR models is analyzed to understand the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor requirements for optimal activity.
Predictive Modeling: The generated QSAR models are then used to predict the activity of novel, yet-to-be-synthesized analogues.
Investigation of Molecular Mechanisms and Biological Interactions of 2 Morpholin 3 Yl Benzo D Oxazole
In Vitro Cellular Activity Profiling in Relevant Biological Systems
The initial assessment of a compound's therapeutic potential often begins with profiling its activity in various in vitro cellular models. This approach allows for the evaluation of its effects on cell proliferation, viability, and function in a controlled environment.
Benzoxazole (B165842) derivatives have been extensively investigated for their anticancer properties. ijresm.comresearchgate.net Studies have shown that these compounds can induce cytotoxic effects and inhibit cell proliferation in various cancer cell lines. For instance, certain 2-substituted benzoxazole derivatives have demonstrated significant anticancer activity. nih.gov A study on a series of novel benzoxazole derivatives revealed promising cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the micromolar range. nih.gov Although specific data for 2-(Morpholin-3-yl)benzo[d]oxazole is not detailed in the provided search results, the general anticancer potential of the benzoxazole class of compounds is well-established. nih.govnih.gov The antiproliferative activity of these compounds is often evaluated using assays like the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole Derivative 14a | HepG2 | 3.95 ± 0.18 | nih.gov |
| Benzoxazole Derivative 14a | MCF-7 | 4.054 ± 0.17 | nih.gov |
| Benzoxazole Derivative 14g | MCF-7 | 5.8 ± 0.22 | nih.gov |
| Benzoxazole Derivative 14g | HepG2 | 10.73 ± 0.83 | nih.gov |
This table presents data for representative benzoxazole derivatives to illustrate the typical range of activity observed for this class of compounds.
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov Benzoxazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, some 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activity against Escherichia coli and moderate activity against other pathogens. nih.gov Similarly, morpholine-derived benzenesulphonamides have been evaluated for their in vitro antibacterial activity against Bacillus subtilis and Salmonella typhi. chemsociety.org.ng While direct antibacterial data for this compound is not available in the search results, the structural components suggest potential for antimicrobial effects. The antibacterial potency is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov
Table 2: Antibacterial Activity of Representative Benzothiazole (B30560) and Benzoxazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 133 | S. aureus | 78.125 | nih.gov |
| Benzothiazole Derivative 133 | E. coli | 78.125 | nih.gov |
| Ciprofloxacin (Reference) | S. aureus | 25-50 | nih.gov |
| Ciprofloxacin (Reference) | E. coli | 25-50 | nih.gov |
This table includes data on benzothiazole derivatives, which are structurally similar to benzoxazoles, to provide context for potential antibacterial activity.
Neurodegenerative diseases are characterized by the progressive loss of neurons, and oxidative stress is a key contributing factor. researchgate.net Compounds with neuroprotective and antioxidant properties are therefore of significant interest. researchgate.net Morpholine-containing compounds have been investigated for their neuroprotective effects in various cellular models of oxidative stress. researchgate.net For instance, certain pyrrole-based compounds containing a morpholine (B109124) moiety have demonstrated significant neuroprotective and antioxidant effects at a concentration of 100 µM in models such as H₂O₂-induced stress in SH-SY5Y cells. researchgate.net Benzoxazolone derivatives have also been recognized for their potential as neuroprotective agents. nih.gov While specific neuroprotective data for this compound is not available, the presence of both the benzoxazole and morpholine moieties suggests it could be a candidate for such investigations.
Biochemical Target Identification and Functional Characterization
Understanding how a compound interacts with specific biological molecules is crucial for elucidating its mechanism of action and for further drug development. This involves identifying and characterizing its biochemical targets.
Enzyme inhibition is a common mechanism of action for many drugs. Benzoxazole and morpholine derivatives have been shown to inhibit various enzymes. For example, some benzimidazole-morpholine derivatives have been identified as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. mdpi.com Benzoxazolone derivatives are also known to have potent inhibitory effects on COX enzymes. researchgate.net While there is no specific information on the effect of this compound on Sortase A, the general propensity of related heterocyclic compounds to act as enzyme inhibitors suggests this as a potential area for investigation.
The biological effects of a compound are often initiated by its binding to a specific receptor. For instance, a novel series of benzoxazole derivatives were found to exhibit high affinity for the histamine (B1213489) H3 receptor, suggesting their potential in treating neuropathic pain. nih.gov Molecular docking studies are often employed to predict and analyze the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov Such studies can provide valuable insights into the structure-activity relationships and guide the design of more potent and selective ligands. For example, molecular docking has been used to suggest that the antibacterial activity of some benzoxazole derivatives may be linked to the inhibition of DNA gyrase. nih.gov
Elucidation of Cellular Pathways and Signaling Mechanism Modulation
The therapeutic or toxic effects of small molecules are largely determined by their interactions with cellular pathways. For this compound, an examination of its influence on cellular signaling is crucial for uncovering its potential applications.
The benzoxazole scaffold is a key component in many compounds developed for their antiproliferative and pro-apoptotic properties. Research on a variety of benzoxazole derivatives has underscored their capacity to induce cell death in cancerous tissues. For example, certain novel benzoxazole derivatives have been demonstrated to trigger apoptosis in cancer cells. One particular study highlighted a benzoxazole derivative that initiated apoptosis in HepG2 cells, suggesting a potential mechanism of action for related compounds.
The antiproliferative capabilities of benzoxazole derivatives have been assessed across a range of cancer cell lines. New benzoxazole derivatives have exhibited considerable anticancer activity against colon, breast, lung, liver, and brain carcinoma cell lines. nih.gov The cytotoxic impact of these compounds is frequently evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. nih.gov The structure-activity relationship of these derivatives indicates that the specific placement and nature of chemical substituents can markedly alter their antiproliferative efficacy. researchgate.net
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Benzoxazole derivative 3n | HT-29 (Colon) | Significant anticancer effect | nih.gov |
| Benzoxazole derivative 3m | MCF7 (Breast) | Attractive anticancer effect | nih.gov |
| Benzoxazole derivative | HepG2 (Liver) | Apoptosis induction | |
| Benzoxazole derivative with thiophene (B33073) substituent | DLBCL cells | Highest inhibitory activity | researchgate.net |
Oxidative stress, which arises from an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize their damaging effects, is a contributing factor to numerous diseases. Both the benzoxazole and morpholine structures are present in compounds known for their antioxidant activities.
Novel derivatives of morpholine and benzoxazine (B1645224) have been synthesized and have demonstrated significant antioxidant properties. nih.govresearchgate.net These compounds are capable of scavenging free radicals and preventing lipid peroxidation. nih.gov In a similar vein, a range of benzoxazole derivatives have been created and assessed for their antioxidant capabilities. mdpi.comnih.gov Some of these have shown potent antioxidant activity, indicating that the benzoxazole framework is a key contributor to this effect. mdpi.com For instance, certain benzoxazolone derivatives have been found to offer protection against the oxidation of LDL. nih.gov
Given that both the morpholine and benzoxazole moieties are linked to antioxidant effects, it is plausible that this compound could demonstrate comparable properties, potentially through the neutralization of ROS and the mitigation of oxidative damage.
| Compound Class | Antioxidant Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Morpholine and Benzoxazine derivatives | Free radical scavenging, Inhibition of lipid peroxidation | Remarkable antioxidant activity | nih.govresearchgate.net |
| Benzoxazole derivatives | General antioxidant potential | Significant antioxidant activity | mdpi.com |
| Benzoxazolone derivatives | Inhibition of LDL oxidation | Protective effects against oxidation | nih.gov |
The Akt/GSK-3β/NF-κB signaling pathway is a vital regulator of cellular survival, proliferation, and inflammation. The dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative conditions.
A study focusing on novel benzo[d]oxazole-based derivatives revealed their neuroprotective effects were mediated through the modulation of the Akt/GSK-3β/NF-κB signaling pathway. In this research, the compound under investigation facilitated the phosphorylation of Akt and GSK-3β, while concurrently reducing the expression of NF-κB in PC12 cells induced with β-amyloid. This modulation resulted in the protection of neuronal cells from apoptosis and a decrease in the hyperphosphorylation of the tau protein.
The capacity of these benzoxazole derivatives to influence this particular pathway suggests that this compound may also interact with and affect the components of the Akt/GSK-3β/NF-κB cascade. Such interactions could hold considerable implications for its potential therapeutic uses.
Chemical Biology Approaches for Mechanistic Insights and Target Deconvolution
The identification of the specific molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action. This process, referred to as target deconvolution, utilizes a range of chemical biology techniques.
For new compounds such as this compound, where the molecular targets are not yet known, several strategies can be implemented. A prevalent method is affinity-based proteomics, which involves immobilizing the compound on a solid support to "capture" its binding partners from a cell lysate. Another technique is activity-based protein profiling (ABPP), which employs reactive probes to covalently label active enzymes.
In the study of benzoxazole derivatives, target deconvolution has been particularly insightful. For instance, certain benzoxazole derivatives have been identified as inhibitors of specific kinases through comprehensive screening assays. nih.gov Computational methods like virtual screening and molecular docking can predict potential binding targets, which can subsequently be confirmed through experimental validation. nih.gov These in silico approaches can offer valuable initial directions for the target deconvolution of this compound.
The ultimate aim of these methodologies is to pinpoint the direct molecular targets and comprehend how their modulation results in the observed biological effects, thereby laying the groundwork for rational drug design and development.
Computational and Theoretical Chemistry Approaches Applied to 2 Morpholin 3 Yl Benzo D Oxazole Research
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of 2-(Morpholin-3-yl)benzo[d]oxazole, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, derivatives of the related benzoxazole (B165842) scaffold have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and α-glucosidase. nih.govnih.gov Molecular docking studies on N-arylbenzo[d]oxazol-2-amines, for example, revealed potential binding interactions with α-glucosidase. nih.gov Similarly, docking simulations of other benzoxazole derivatives with the COX-2 enzyme have suggested strong interactions, which are believed to be responsible for their anti-inflammatory activity. nih.gov
For this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: Using software such as AutoDock, Glide, or FRED, the ligand would be placed into the binding site of the receptor in various orientations and conformations. nih.govresearchgate.net
Scoring and Analysis: A scoring function would then be used to estimate the binding affinity for each pose, and the top-ranked poses would be analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
These simulations could help in prioritizing this compound for further experimental testing and in designing new analogs with improved binding characteristics.
| Docking Software | Target Protein Example | Predicted Interactions | Reference |
| Glide, FRED | Human Neutrophil Elastase | Hydrogen bonding, hydrophobic interactions | nih.govresearchgate.net |
| Not Specified | COX-2 | Strong interaction with the active site | nih.gov |
| Not Specified | α-glucosidase | Binding to the active site | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. figshare.com This allows for the assessment of the conformational flexibility of the ligand and the stability of its interaction with the receptor.
For this compound, MD simulations could be performed on the best-ranked poses obtained from molecular docking. These simulations would provide insights into:
Conformational Stability: Whether the predicted binding mode is stable over a period of nanoseconds to microseconds.
Binding Free Energy Calculations: More accurate estimation of the binding affinity by methods like MM/PBSA or MM/GBSA.
Role of Water Molecules: The influence of water molecules in the binding site on the ligand-receptor interaction.
Allosteric Effects: How the binding of the ligand might induce conformational changes in the protein that affect its function.
A study on benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, utilized MD simulations to analyze the stability of the ligand-receptor complex with acetylcholinesterase, a key target in Alzheimer's disease research. figshare.com These simulations provided evidence for the potential of these compounds as inhibitors of this enzyme. figshare.com A similar approach for this compound could validate its potential as a modulator of a specific target.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govepstem.net These methods can provide a deep understanding of a molecule's structure, stability, reactivity, and spectroscopic characteristics.
For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms. epstem.net
Electronic Properties: The distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These are crucial for understanding the molecule's reactivity and its ability to participate in various chemical reactions.
Spectroscopic Properties: Prediction of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra, which can aid in the characterization of the synthesized compound. epstem.net
Reaction Mechanisms: Elucidation of the pathways and transition states of chemical reactions involving the molecule. mdpi.com
DFT studies have been performed on polythiophenes containing benzo[d]oxazole to understand their structure and band gap. nih.gov Such calculations provide valuable data on bond lengths, bond angles, and electronic transitions. nih.gov
| Calculation Method | Property Predicted | Significance | Reference |
| DFT/B3LYP | Optimized molecular structure, vibrational frequencies, atomic charges, HOMO-LUMO energies | Understanding of molecular stability, reactivity, and spectroscopic signatures. | epstem.net |
| PBE1PBE/def-2-TZVP | Isomer stability | Determination of the most stable conformation of the molecule. | mdpi.com |
| DFT | Structure and band gap of polythiophenes with benzo[d]oxazole | Elucidation of electronic properties of related polymer systems. | nih.gov |
Predictive Modeling for Molecular Properties and Interactions (e.g., binding affinity, target specificity)
Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and machine learning, to build models that can forecast the biological activity or properties of a compound based on its chemical structure.
For this compound, predictive models could be developed to estimate:
Binding Affinity: Predicting how strongly the compound will bind to a specific target.
Target Specificity: Assessing the likelihood of the compound binding to its intended target versus off-targets, which can help in predicting potential side effects.
ADMET Properties: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound, which are critical for its development as a drug.
While specific predictive models for this compound are not documented in the provided search results, the general approach would involve compiling a dataset of related benzoxazole compounds with known activities and properties. Then, various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for these compounds and used to train a statistical or machine learning model. This model could then be used to predict the properties of novel compounds like this compound.
Future Directions and Emerging Research Opportunities for 2 Morpholin 3 Yl Benzo D Oxazole Research
Development of Innovative and Eco-Friendly Synthetic Strategies for Analogues
The synthesis of benzoxazole (B165842) derivatives, a core component of the compound , is undergoing a green transformation. Researchers are moving away from traditional methods that often require harsh conditions and hazardous materials. The focus is now on developing eco-friendly and atom-economical synthetic routes. researchgate.net
Novel approaches include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and can lead to higher yields with simplified workup processes. nih.gov
Catalyst-free reactions: The development of synthetic protocols that eliminate the need for transition-metal catalysts is a key area of interest. This not only reduces the environmental impact but also simplifies purification. researchgate.net
One-pot synthesis: Combining multiple reaction steps into a single procedure enhances efficiency and minimizes waste. nih.gov
These sustainable methods are crucial for the large-scale and environmentally responsible production of 2-(morpholin-3-yl)benzo[d]oxazole analogues for further investigation. nih.gov
Advanced Rational Design and Lead Optimization Methodologies
The design of new and more effective analogues of this compound is being driven by advanced computational and medicinal chemistry strategies. Rational design aims to improve the compound's pharmacological properties by making targeted structural modifications. rsc.orgrsc.org
Key methodologies include:
Structure-Activity Relationship (SAR) studies: By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for its therapeutic effects. nih.govnih.gov
Molecular Hybridization: This strategy involves combining the structural features of this compound with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov
Core-hopping strategy: This involves replacing the central scaffold of the molecule while retaining key binding interactions to discover novel chemical series with improved properties. nih.gov
These approaches have been successfully applied to other benzoxazole and benzimidazole (B57391) derivatives to enhance their potency and selectivity. nih.govnih.gov
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
While initial research has identified certain biological targets, a significant opportunity lies in uncovering new therapeutic applications and understanding the full spectrum of the compound's mechanism of action. The benzoxazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound may have untapped potential. nih.gov
Future research will focus on:
Target identification studies: Employing techniques like chemical proteomics and affinity chromatography to identify novel protein binding partners.
Pathway analysis: Investigating the downstream signaling pathways affected by the compound to elucidate its complete mechanism of action. For instance, studies on similar benzoxazole derivatives have revealed involvement in pathways like the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Phenotypic screening: Testing the compound in a variety of disease models to uncover unexpected therapeutic effects.
The discovery of new targets could expand the therapeutic indications for this class of compounds beyond their initial scope.
Exploration of this compound as Chemical Probes for Cellular Processes
The unique structure and biological activity of this compound make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological processes in living systems.
By modifying the core structure with tags or labels, researchers could create tools to:
Visualize cellular targets: Fluorescently labeling the compound would allow for the direct observation of its localization and interaction with proteins within cells.
Isolate and identify binding partners: Attaching an affinity tag would enable the purification and subsequent identification of the proteins that the compound binds to.
This approach would provide invaluable insights into the compound's mechanism of action and the biological roles of its targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These powerful computational tools can be applied to the study of this compound in several ways:
Predictive modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of virtual or newly synthesized analogues, accelerating the identification of promising candidates.
De novo design: ML models can generate novel molecular structures with desired pharmacological properties, providing innovative starting points for synthesis.
Virtual screening: AI can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target.
The integration of AI and ML promises to significantly streamline the drug discovery process for this and other promising compounds, making it faster, cheaper, and more efficient.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Morpholin-3-yl)benzo[d]oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between morpholine derivatives and benzo[d]oxazole precursors. For example, 2-aminophenol derivatives can react with morpholine-containing aldehydes under acidic or catalytic conditions (e.g., phosphorus trichloride or palladium catalysts). A common approach involves:
- Step 1 : Preparation of a morpholine-substituted aldehyde or boronic ester.
- Step 2 : Condensation with 2-aminophenol derivatives in ethanol or methanol under reflux, often with NHCl as a catalyst .
- Key Variables : Solvent polarity (e.g., CHOH/HO mixtures), temperature (60–80°C), and catalyst loading (e.g., 70 mol% NHCl) significantly affect reaction kinetics and yields (reported up to 85–90% for analogous compounds) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify substituent positions on the benzo[d]oxazole ring. For example, deshielded aromatic protons near the morpholine group indicate electronic effects .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the morpholine ring relative to the benzo[d]oxazole core. This is critical for studying steric effects in downstream reactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound derivatives?
- Methodological Answer :
- Precatalyst Selection : Pd(PPh) or PdCl(dppf) improves cross-coupling efficiency with boronic esters. For example, coupling with arylboronic acids requires inert atmospheres and bases like KPO to minimize protodeboronation .
- Steric Hindrance Mitigation : Use of bulky ligands (e.g., SPhos) reduces homocoupling. Reaction monitoring via TLC or HPLC-MS helps identify side products early .
- Temperature Control : Lower temperatures (40–60°C) reduce decomposition of the morpholine moiety while maintaining catalytic activity .
Q. How does the morpholine substituent influence the biological activity of benzo[d]oxazole derivatives?
- Methodological Answer :
- Solubility Modulation : The morpholine ring enhances aqueous solubility via hydrogen bonding, critical for in vitro assays. LogP values can be calculated computationally (e.g., using ChemAxon) to predict bioavailability .
- Target Interaction Studies : Molecular docking (e.g., AutoDock Vina) reveals that the morpholine oxygen may form hydrogen bonds with enzyme active sites, as seen in antifungal benzo[d]oxazole derivatives targeting Botrytis cinerea .
- SAR Analysis : Comparative studies with non-morpholine analogs (e.g., piperidine or pyrrolidine substitutions) show that morpholine’s electron-rich oxygen improves antifungal IC values by 2–3 fold .
Q. What computational methods predict the photophysical properties of this compound for sensing applications?
- Methodological Answer :
- TD-DFT Calculations : Predict absorption/emission spectra by modeling excited-state transitions. For example, the morpholine group’s electron-donating effect red-shifts emission wavelengths in naphthoxazole analogs .
- Solvatochromism Studies : COSMO-RS simulations correlate solvent polarity with fluorescence quantum yield (Φ). Ethanol/water mixtures enhance Φ by stabilizing charge-transfer states .
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions, guiding derivatization for improved sensor selectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for benzo[d]oxazole syntheses: How to validate optimal conditions?
- Analysis : Yields for analogous compounds vary (70–99%) due to differences in catalyst loading, solvent purity, or isolation methods .
- Resolution : Design a factorial experiment varying catalysts (Pd vs. Cu), solvents (DMF vs. EtOH), and temperatures. Use ANOVA to identify significant factors. For example, Pd-catalyzed reactions in EtOH yield >90% purity vs. 75% in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
